molecular formula C8H14O3 B6146465 4-ethoxyoxane-4-carbaldehyde CAS No. 1779933-40-2

4-ethoxyoxane-4-carbaldehyde

Cat. No.: B6146465
CAS No.: 1779933-40-2
M. Wt: 158.19 g/mol
InChI Key: GRTHVHSFMLMRAN-UHFFFAOYSA-N
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Description

4-Ethoxyoxane-4-carbaldehyde is an organic compound with the molecular formula C8H14O3. It is a derivative of oxane, featuring an ethoxy group and an aldehyde functional group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxyoxane-4-carbaldehyde typically involves the reaction of ethyl vinyl ether with formaldehyde under acidic conditions. The reaction proceeds through an acid-catalyzed addition, followed by cyclization to form the oxane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyoxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

    Oxidation: 4-Ethoxyoxane-4-carboxylic acid.

    Reduction: 4-Ethoxyoxane-4-methanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxyoxane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxyoxane-4-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyoxane-4-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxyoxane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    4-Ethoxyoxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

4-Ethoxyoxane-4-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group, which confer specific reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

1779933-40-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4-ethoxyoxane-4-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-2-11-8(7-9)3-5-10-6-4-8/h7H,2-6H2,1H3

InChI Key

GRTHVHSFMLMRAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCOCC1)C=O

Purity

95

Origin of Product

United States

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